Zafirlukast Impurity D Zafirlukast Impurity D
Brand Name: Vulcanchem
CAS No.:
VCID: VC18025729
InChI: InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52)
SMILES:
Molecular Formula: C46H49N5O8S
Molecular Weight: 832.0 g/mol

Zafirlukast Impurity D

CAS No.:

Cat. No.: VC18025729

Molecular Formula: C46H49N5O8S

Molecular Weight: 832.0 g/mol

* For research use only. Not for human or veterinary use.

Zafirlukast Impurity D -

Specification

Molecular Formula C46H49N5O8S
Molecular Weight 832.0 g/mol
IUPAC Name cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Standard InChI InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52)
Standard InChI Key WUSUKXOVNZZOIV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC

Introduction

PropertyValue
CAS Registry Number1160235-24-4
Molecular FormulaC46H49N5O8S\text{C}_{46}\text{H}_{49}\text{N}_5\text{O}_8\text{S}
Molecular Weight831.99 g/mol
SynonymsZafirlukast Impurity 12, Dicyclopentyl dicarbamate derivative
SolubilitySparingly soluble in acetonitrile, methanol

Analytical Methods for Detection and Quantification

Chromatographic Separation Techniques

A validated RP-RRLC method employing a Hypersil Gold C18 column (2.1 × 100 mm, 1.9 µm) with gradient elution (acetonitrile/water) has been reported for resolving Zafirlukast Impurity D from other process-related impurities . The method operates at a flow rate of 0.4 mL/min and a detection wavelength of 215 nm, achieving baseline separation within a 14-minute runtime.

Table 2: Optimized Chromatographic Conditions for Impurity Analysis

ParameterSpecification
ColumnHypersil Gold C18, 2.1 × 100 mm, 1.9 µm
Mobile PhaseGradient (Acetonitrile:Water)
Flow Rate0.4 mL/min
Injection Volume3 µL
Detection Wavelength215 nm
Runtime14 minutes

Validation Parameters

The method validation demonstrated excellent linearity (R2>0.999R^2 > 0.999) for Zafirlukast Impurity D across 50–150% of the target concentration (0.15–0.45 µg/mL). Limits of detection (LOD) and quantification (LOQ) were established at 0.03% and 0.10%, respectively, relative to the zafirlukast working concentration . Recovery studies confirmed accuracy (98.2–101.5%) and precision (%RSD < 2.0), meeting International Council for Harmonisation (ICH) Q2(R1) criteria.

Synthesis and Formation Pathways

Origin During Manufacturing

Zafirlukast Impurity D is postulated to form via incomplete esterification during the final step of zafirlukast synthesis. The reaction between the intermediate dicarboxylic acid and cyclopentanol under acidic conditions may yield residual dicarbamate esters if stoichiometric ratios are unbalanced . Process optimization, including temperature control (20–25°C) and excess reagent use, minimizes its generation.

Stability-Indicating Studies

Forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2_2O2_2), and photolytic conditions revealed that Zafirlukast Impurity D remains stable except under prolonged oxidative stress, where a 5–8% increase is observed after 72 hours . This underscores the need for antioxidant additives in formulations.

Regulatory and Quality Control Considerations

ICH Guidelines and Specification Limits

Per ICH Q3A(R2), the identification threshold for Zafirlukast Impurity D is 0.10%, requiring analytical methods to reliably quantify at this level . Batch analysis data from SynZeal indicate typical impurity levels of 0.05–0.12% in commercial zafirlukast API, necessitating process refinements for compliance .

Table 3: Regulatory Thresholds for Zafirlukast Impurities

ImpurityIdentification ThresholdQualification Threshold
Zafirlukast Impurity D0.10%0.15%

Role in Pharmaceutical Development

Applications in Drug Development and Quality Assurance

Method Development and Validation

The RP-RRLC method’s robustness was verified through deliberate variations in column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% acetonitrile). Results showed %RSD < 1.5 for retention time and peak area, affirming its suitability for routine QC analysis .

Comparative Analysis with Other Impurities

Zafirlukast Impurity D elutes later than Impurity G (CAS 1391990-94-5) due to its higher hydrophobicity, as evidenced by retention times of 10.2 vs. 8.7 minutes . This chromatographic behavior aids in method specificity.

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